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Compound of Interest

Compound Name: Ginkgolic acid 17:2

CAS No.: 102811-39-2

Cat. No.: B2594678

Get Quote

Executive Summary
Ginkgolic Acid 17:2 (GA 17:[1]2) is a bioactive alkylphenol lipid found in Ginkgo biloba

extracts.[2] While it possesses pharmacological potential, it is also a known allergen and

cytotoxin. Regulatory bodies (e.g., European Pharmacopoeia) mandate strict limits (<5 ppm)

for total ginkgolic acids in pharmaceutical preparations.

This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns

of GA 17:2. It compares the efficacy of Negative Electrospray Ionization (ESI-) against Positive

mode and GC-MS alternatives, establishing ESI- in Multiple Reaction Monitoring (MRM) mode

as the industry "Gold Standard" for sensitivity and specificity.

Chemical Profile: Ginkgolic Acid 17:2
GA 17:2 belongs to the class of 6-alkylsalicylic acids.[3] Its amphiphilic nature—comprising a

polar salicylic acid head group and a hydrophobic C17 di-unsaturated tail—dictates its

ionization behavior.
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Property Specification

IUPAC Name
2-hydroxy-6-(heptadeca-8,11-dienyl)benzoic

acid (Typical isomer)

Molecular Formula C₂₄H₃₆O₃

Monoisotopic Mass 372.2664 Da

Key Structural Feature
Phenolic hydroxyl + Carboxylic acid + C17 Alkyl

chain (2 double bonds)

pKa (approx) ~3.0 (Carboxylic acid), ~10.0 (Phenol)

Mass Spectrometry Fragmentation Mechanics
The Primary Pathway: Negative Mode (ESI-)
Negative ion mode is the preferred detection method because the carboxylic acid moiety

readily deprotonates to form a stable precursor ion

.

Precursor Ion:

371

Primary Fragmentation: The most diagnostic pathway is decarboxylation (neutral loss of

CO₂, 44 Da). This yields a stable alkylphenol product ion.

Secondary Fragmentation: High collision energies induce cleavage along the alkyl chain,

though these ions are less abundant and less specific than the decarboxylated core.

Fragmentation Pathway Diagram
The following diagram illustrates the transition from the parent molecule to its diagnostic

product ions.
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Figure 1: ESI(-) Fragmentation pathway of Ginkgolic Acid 17:2 showing the characteristic

decarboxylation step.

Alternative: Positive Mode (ESI+)
Positive mode is generally inferior for GA analysis. The molecule lacks basic nitrogen atoms to

accept protons easily.

Precursor: Forms adducts like

(

395) or

rather than

.
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Drawback: Adducts are highly stable and require excessive collision energy to fragment,

often leading to poor signal-to-noise ratios compared to the clean

transition.

Comparative Analysis: Performance & Specificity
GA 17:2 vs. Homologs
Distinguishing GA 17:2 from its homologs (C15:1, C17:1) is critical for accurate profiling. The

mass difference and specific transitions allow for simultaneous MRM detection.

Table 1: MRM Transitions for Ginkgolic Acid Homologs

Analyte
Precursor Ion (

)

Product Ion (

)

Collision
Energy (eV)

Specificity

GA 13:0 319 275 25-30 High

GA 15:1 345 301 25-30 High

GA 17:1 373 329 25-30 High

GA 17:2 371 327 25-30 High

Note: The consistent loss of 44 Da (CO₂) across all homologs validates the method's

mechanistic consistency.

LC-MS/MS vs. GC-MS
While LC-MS/MS is the standard, GC-MS is a viable alternative if derivatization is performed.

Table 2: Technology Comparison
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Feature LC-ESI-MS/MS (Negative) GC-MS (EI)

Sample Prep Minimal (Dilute & Shoot)

Complex

(Derivatization/Methylation

required)

Ionization Soft (Preserves molecular ion) Hard (Extensive fragmentation)

Key Fragment 327 (Specific to 17:2)
161 (Generic methoxy

indenone)*

Sensitivity High (pg levels) Moderate (ng levels)

Verdict Preferred for Quantitation
Useful for structural

confirmation

*Note: In GC-MS, the m/z 161 ion is common to all ginkgolic acid methyl esters, making

individual identification reliant solely on retention time.

Experimental Protocol: Validated Workflow
This protocol outlines a self-validating system for quantifying GA 17:2 using LC-MS/MS.

Step 1: Sample Preparation
Extraction: Extract 100 mg of G. biloba leaf powder with 5 mL Methanol:Water (90:10).

Sonication: Sonicate for 30 mins at room temperature.

Clarification: Centrifuge at 10,000 x g for 10 mins.

Filtration: Filter supernatant through a 0.22 µm PTFE membrane.

Step 2: LC-MS/MS Configuration
Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.[4][5]
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Gradient: 60% B to 95% B over 10 mins (GA 17:2 elutes late due to hydrophobicity).

Flow Rate: 0.3 mL/min.

Step 3: Detection Parameters (ESI-)
Source Temp: 350°C.

Capillary Voltage: -4500 V.

Acquisition: MRM Mode (371 > 327).
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Figure 2: Linear Ion Trap/Triple Quadrupole workflow for specific detection of GA 17:2.

Scientific Integrity & Troubleshooting
To ensure Trustworthiness and Expertise in your results, consider these critical factors:

Isomeric Interference: GA 17:2 may co-elute with GA 17:1 if the gradient is too shallow.

Ensure baseline separation between

373 and 371 channels, although mass filtering usually resolves this.

Internal Standards: Use Ginkgolic Acid C13:0 as an internal standard if C17:2 isotopes are

unavailable. C13:0 is naturally present but can be used if the "Standard Addition" method is

applied, or use a deuterated analog (e.g., Salicylic acid-d4) for absolute accuracy.

Carryover: Due to the long alkyl chain, GA 17:2 is "sticky." Implement a needle wash with

high organic content (e.g., Isopropanol) between injections to prevent phantom peaks.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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